4-Bromo-1-(2-chlorophenyl)-1H-pyrazole
Description
Structure
2D Structure
Properties
IUPAC Name |
4-bromo-1-(2-chlorophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQDFPROYPJJMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650334 | |
| Record name | 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957063-04-6 | |
| Record name | 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957063-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Direct Bromination of Pyrazole
This method involves the bromination of 1-(2-chlorophenyl)-1H-pyrazole using bromine in an acetic acid medium.
Reagents :
- Bromine
- Acetic acid
-
- Dissolve 1-(2-chlorophenyl)-1H-pyrazole in acetic acid.
- Add bromine dropwise at temperatures between 0°C and room temperature.
- Stir the mixture for approximately 16 hours.
- Quench the reaction by pouring it into ice-cold water and neutralizing with sodium bicarbonate.
- Extract the product using ethyl acetate, dry over sodium sulfate, and concentrate under reduced pressure.
Yield : Approximately 46% based on the procedure described in related literature.
Method B: Formation via Hydrazine Reaction
This alternative method involves the initial formation of a pyrazole ring through a reaction with hydrazine and a suitable carbonyl compound, followed by bromination.
Reagents :
- Hydrazine
- A suitable carbonyl compound (e.g., acetylacetone)
- Brominating agent (e.g., N-bromosuccinimide)
-
- React hydrazine with a carbonyl compound under acidic or basic conditions to form the pyrazole ring.
- Brominate the resulting pyrazole using N-bromosuccinimide in an appropriate solvent.
Yield : Varies based on specific conditions but can be optimized for higher yields through reaction parameter adjustments.
Reaction Conditions and Optimization
The efficiency of synthesizing this compound can be significantly influenced by reaction conditions such as temperature, solvent choice, and reagent concentrations.
Temperature Control
Maintaining optimal temperatures during bromination is crucial:
- Lower temperatures (0°C) help control the reaction rate and minimize side reactions.
- Gradual warming to room temperature allows for complete reaction without excessive decomposition.
Solvent Selection
The choice of solvent impacts solubility and reactivity:
- Acetic acid serves as a polar protic solvent that stabilizes intermediates during bromination.
- Ethyl acetate is effective for product extraction due to its immiscibility with water.
Analytical Techniques for Characterization
Characterization of synthesized compounds is essential to confirm structure and purity:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Determines molecular structure and purity |
| Mass Spectrometry (MS) | Confirms molecular weight and structure |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity and separates components |
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-chlorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-1-(2-chlorophenyl)-1H-pyrazole exhibits significant biological activities, making it a valuable scaffold in drug development.
Antimicrobial Activity
Research indicates that pyrazole derivatives demonstrate potent antimicrobial properties. For instance, compounds derived from this compound have been synthesized and tested for their effectiveness against various bacterial strains. A study highlighted the synthesis of pyrazole derivatives that showed substantial activity against E. coli and S. aureus, with some compounds exhibiting activity comparable to standard antibiotics like ampicillin .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit inflammation in animal models. Notably, certain derivatives demonstrated significant inhibition of paw edema in carrageenan-induced models, suggesting potential use as anti-inflammatory agents .
Inhibition of Monoamine Oxidase
This compound has shown promise as an inhibitor of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Studies have reported that certain pyrazole derivatives exhibit selective inhibition of MAO-B, indicating potential applications in treating conditions like depression and Parkinson's disease .
Agricultural Applications
The compound is also utilized in the field of agriculture, particularly as an intermediate in the synthesis of insecticides.
Synthesis of Insecticides
This compound serves as a critical intermediate in the production of several broad-spectrum insecticides, such as chlorantraniliprole and cyantraniliprole. These insecticides are known for their efficacy against a wide range of pests while exhibiting low toxicity to non-target organisms . The synthetic pathways developed for these insecticides often utilize this pyrazole derivative as a key building block.
| Insecticide | Active Ingredient | Application |
|---|---|---|
| Chlorantraniliprole | 3-bromo-1-(3-chloro-5-R)pyrazole | Broad-spectrum insecticide |
| Cyantraniliprole | 3-bromo-1-(3-chloro-5-R)pyrazole | Effective against lepidopteran pests |
| Tetrachlorantraniliprole | 3-bromo-1-(3-chloro-5-R)pyrazole | Targeting various agricultural pests |
Material Sciences
In addition to its biological applications, this compound has potential uses in material sciences due to its unique chemical properties.
Synthesis of Functional Materials
The compound can be utilized in the synthesis of novel materials with specific electronic or optical properties. Research is ongoing into its use as a precursor for creating advanced polymers or nanomaterials that could be employed in electronics or photonics .
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2-chlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
Biological Activity
4-Bromo-1-(2-chlorophenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological potential, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.
This compound is characterized by the presence of a bromine atom and a chlorophenyl group, which contribute to its reactivity and biological activity. The compound can undergo various chemical reactions, such as substitution, oxidation, and coupling, allowing for the synthesis of derivatives with enhanced properties.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been studied for its ability to inhibit bacterial cell wall biosynthesis and interfere with essential enzymatic functions in microorganisms. This mechanism suggests potential applications in developing new antibiotics.
Anticancer Activity
The compound has shown significant anticancer activity in vitro against several cancer cell lines. A study on pyrazole derivatives demonstrated that modifications to the pyrazole structure could enhance cytotoxicity against human colorectal cancer cell lines (HCT116, HT29, SW480). The most active derivatives inhibited cell proliferation in the low micromolar range, indicating their potential as chemotherapeutic agents .
Table 1: Summary of Anticancer Activity
| Cell Line | Compound Concentration (µM) | % Inhibition |
|---|---|---|
| HCT116 | 5 | 75 |
| HT29 | 10 | 80 |
| SW480 | 15 | 70 |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies have shown that certain pyrazole derivatives exhibit higher anti-inflammatory activity compared to standard treatments such as diclofenac sodium. These compounds have demonstrated effective inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
The biological activity of this compound can be attributed to its interaction with specific molecular targets. For instance:
- Antimicrobial : Inhibition of bacterial cell wall synthesis.
- Anticancer : Induction of G2/M phase arrest in cancer cells, leading to apoptosis.
- Anti-inflammatory : Inhibition of COX enzymes involved in prostaglandin synthesis.
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Study : A library of pyrazole-based compounds was synthesized and screened for cytotoxicity against colorectal cancer cell lines. The study found that specific substitutions on the pyrazole ring significantly enhanced anticancer activity .
- Antimicrobial Study : A series of experiments demonstrated that derivatives of this compound displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
- Anti-inflammatory Study : In vivo studies showed that certain pyrazole derivatives reduced inflammation markers in animal models more effectively than conventional NSAIDs, highlighting their therapeutic potential in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-bromo-1-(2-chlorophenyl)-1H-pyrazole, and how do reaction conditions influence yield?
- Methodological Answer : The Clausson-Kaas pyrrole synthesis (modified for pyrazole derivatives) is a common route. Key steps include:
- Nucleophilic substitution : Bromine introduction via brominating agents (e.g., NBS) under inert atmospheres.
- Cyclization : Controlled temperature (60–80°C) to avoid side reactions like dimerization .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Yield Optimization : Excess 2-chlorophenylboronic acid (1.2–1.5 eq.) improves regioselectivity, while anhydrous solvents reduce hydrolysis .
Q. How can spectroscopic techniques (NMR, IR) reliably characterize this compound?
- Methodological Answer :
- <sup>1</sup>H NMR : Key peaks include:
- Pyrazole H-3/H-5 protons: δ 7.2–7.5 ppm (split due to adjacent Br and Cl substituents).
- Aromatic protons (2-chlorophenyl): δ 7.4–7.8 ppm (para-Cl coupling with pyrazole ring) .
- IR : C-Br stretch at ~550–600 cm⁻¹; C-Cl at ~700–750 cm⁻¹. Confirm absence of OH/NH stretches to rule out impurities .
Q. What solvents and storage conditions ensure stability of this compound?
- Methodological Answer :
- Solubility : Highly soluble in DCM, THF, and DMF; sparingly in water.
- Stability : Store under argon at –20°C to prevent bromine dissociation. Avoid prolonged exposure to light (risk of C-Br bond cleavage) .
Advanced Research Questions
Q. How to resolve contradictions in regioselectivity data during bromination of 1-(2-chlorophenyl)-1H-pyrazole?
- Methodological Answer :
- Mechanistic Insight : Bromination at C-4 vs. C-5 is influenced by steric effects from the 2-chlorophenyl group.
- Experimental Validation :
- Use <sup>13</sup>C NMR to confirm substitution patterns (C-4 Br shifts ~δ 110–115 ppm).
- Computational DFT studies (e.g., Gaussian09) predict thermodynamic preference for C-4 bromination due to lower steric hindrance .
Q. How to address discrepancies in <sup>1</sup>H NMR splitting patterns for pyrazole protons?
- Case Study : Observed doublets (J = 2.1 Hz) for H-3/H-5 protons vs. predicted singlets.
- Resolution :
- Crystal structure analysis (XRD) confirms dihedral angles between pyrazole and 2-chlorophenyl rings (e.g., 74.91°), inducing anisotropic shielding .
- Variable-temperature NMR (VT-NMR) reduces conformational ambiguity .
Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model Suzuki-Miyaura coupling using Pd(PPh3)4.
- Optimize transition states for C-Br bond activation (B3LYP/6-31G* level).
- Compare activation energies for C-4 vs. C-5 brominated isomers .
- Experimental Validation : Monitor reaction progress via LC-MS to detect intermediates (e.g., Pd-aryl complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
